molecular formula C8H12Cl3FN2 B13045052 (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13045052
M. Wt: 261.5 g/mol
InChI Key: MWQRUBKFRYNPRZ-JZGIKJSDSA-N
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Description

Properties

Molecular Formula

C8H12Cl3FN2

Molecular Weight

261.5 g/mol

IUPAC Name

(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10ClFN2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1

InChI Key

MWQRUBKFRYNPRZ-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)N)F)Cl.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl typically involves multi-step organic reactions. One common approach is the reduction of a corresponding nitro compound followed by amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used in the initial synthesis stages.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in modulating its binding affinity and selectivity. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following analogs share the ethane-1,2-diamine backbone with substituted aromatic rings but differ in substituent type, position, or stereochemistry:

Compound CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2HCl (Target Compound) 1213587-35-9 4-Cl, 3-F on phenyl C₈H₁₂Cl₃F₃N₂ 188.63 (base) Chiral center (R-configuration); dual halogen substitution enhances polarity.
(1R)-1-(4-Fluorophenyl)ethane-1,2-diamine 2HCl 1213480-79-5 4-F on phenyl C₈H₁₂Cl₂F₃N₂ 174.19 (base) Lacks chlorine; reduced steric bulk compared to target compound.
(1R)-1-(4-Methoxy-2-methylphenyl)ethane-1,2-diamine 2HCl 1381928-99-9 4-OCH₃, 2-CH₃ on phenyl C₁₀H₁₈Cl₂N₂O 212.26 (base) Methoxy and methyl groups increase lipophilicity; altered electronic properties.
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl 1381929-08-3 2-Cl, 4-F on phenyl (S-configuration) C₈H₁₂Cl₃F₃N₂ 188.63 (base) Substituent positional isomer; S-configuration may affect biological activity.

Comparative Analysis

Stereochemical and Substituent Effects
  • Target Compound vs. (1R)-1-(4-Fluorophenyl) Analogs: The 4-chloro-3-fluoro substitution in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to the mono-fluoro analog.
  • Positional Isomerism : The (1S)-1-(2-Chloro-4-fluorophenyl) analog (CAS 1381929-08-3) demonstrates how halogen positioning alters molecular interactions. The 2-Cl,4-F arrangement may reduce steric accessibility compared to the 4-Cl,3-F configuration, impacting receptor binding .

Biological Activity

The compound (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2HCl (CAS No. 1213587-35-9) is a synthetic organic molecule notable for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is C8H10ClFN2C_8H_{10}ClFN_2, with a molecular weight of approximately 188.63 g/mol. The compound features a phenyl ring substituted with both chloro and fluoro groups, which enhances its reactivity and interactions with biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC8H10ClFN2C_8H_{10}ClFN_2
Molecular Weight188.63 g/mol
CAS Number1213587-35-9
EINECSNot specified

Biological Activity

Research indicates that (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine exhibits significant biological activities, particularly in the modulation of various molecular targets. The presence of chloro and fluoro substituents enhances its binding affinity towards specific enzymes and receptors, which is crucial for therapeutic applications.

  • Receptor Interaction : The compound interacts with various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, altering metabolic pathways that are critical in disease states.

Study on TRPM5 Agonism

A study highlighted the discovery of selective transient receptor potential cation channel subfamily M member 5 (TRPM5) agonists, where related compounds demonstrated significant effects on gastrointestinal motility. Although (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine was not the lead compound, its structural similarities suggest potential agonistic properties towards TRPM channels .

In Vitro Studies

In vitro assays have shown that compounds structurally similar to (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine exhibit varying degrees of cytotoxicity against cancer cell lines. The dual substitution pattern contributes to enhanced biological activity compared to other analogs .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine allows for versatile interactions with biological targets. The following table summarizes some structurally related compounds and their key features:

Compound NameKey Features
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamineDifferent positioning of chloro and fluoro groups; altered biological activity
4-ChloroanilineLacks the ethylene diamine moiety; primarily used in dye synthesis
3-FluoroanilineSimilar aromatic structure but without chloro substitution; used in pharmaceuticals

Synthesis Pathways

The synthesis of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the Ethylene Diamine Backbone : This is achieved through nucleophilic substitution reactions.
  • Substitution Reactions : The introduction of chloro and fluoro groups is performed via electrophilic aromatic substitution methods.

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